(3-Nitrobut-2-en-2-yl)benzene
Description
(3-Nitrobut-2-en-2-yl)benzene is a nitro-substituted aromatic compound characterized by a nitro group (-NO₂) attached to a but-2-en-2-yl chain, which is further bonded to a benzene ring. This structure combines the aromatic stability of benzene with the electron-withdrawing nature of the nitro group, influencing its reactivity and physicochemical properties. Key characterization methods include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), as demonstrated in studies of structurally related compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide and Zygocaperoside .
Properties
CAS No. |
66618-75-5 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
3-nitrobut-2-en-2-ylbenzene |
InChI |
InChI=1S/C10H11NO2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-7H,1-2H3 |
InChI Key |
SMLHUHINFZJSHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)[N+](=O)[O-])C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Nitrobut-2-en-2-yl)benzene typically involves the nitration of butenylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the butenylbenzene molecule .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors where butenylbenzene is continuously fed into the reactor along with the nitrating agents. The reaction conditions, such as temperature and concentration of reactants, are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: (3-Nitrobut-2-en-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: Formation of nitrobenzoic acid derivatives.
Reduction: Formation of (3-Aminobut-2-en-2-yl)benzene.
Substitution: Formation of meta-substituted derivatives.
Scientific Research Applications
(3-Nitrobut-2-en-2-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of (3-Nitrobut-2-en-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules. The benzene ring provides a stable framework that can engage in π-π interactions with aromatic amino acids in proteins .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares (3-Nitrobut-2-en-2-yl)benzene with structurally or functionally related nitroaromatic compounds, leveraging data from the evidence and inferred properties based on chemical principles:
Key Findings:
Electronic Effects : The nitro group in this compound enhances electrophilicity at the β-carbon of the alkene, facilitating conjugate additions. This contrasts with 1-chloro-3-nitrobenzene, where the nitro group deactivates the aromatic ring toward electrophilic substitution .
Solubility and Polarity: Compared to non-polar alkylbenzenes (e.g., (1-ethyloctyl)benzene), nitroaromatics exhibit higher solubility in polar solvents due to dipole-dipole interactions .
Biological Activity : Nitroaromatic compounds often show toxicity or mutagenicity (e.g., 1-chloro-3-nitrobenzene), whereas benzamide derivatives like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide are explored for medicinal applications .
Structural Characterization : Spectral databases (e.g., KLSD) and reference texts like Tables of Spectral Data for Structure Determination of Organic Compounds provide critical NMR and IR benchmarks for distinguishing nitroalkenes from other functional groups .
Research and Database Integration
- Such platforms standardize SMILES strings and molecular descriptors for comparative studies .
- Merck Index : Authoritative source for physical properties (e.g., melting points, toxicity) of nitro compounds, though specific entries for this compound require direct consultation .
- Chemical Resistance Data : While PEEK’s chemical resistance is documented , nitroaromatics like this compound may degrade under strong reducing or oxidizing conditions due to nitro group lability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
